molecular formula C26H29IN2S B13857923 (2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

Cat. No.: B13857923
M. Wt: 528.5 g/mol
InChI Key: OWSQSKXVQRAHFT-UHFFFAOYSA-M
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Description

(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is a complex organic compound with a unique structure that combines a quinoline moiety with a benzothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide typically involves multiple steps. The process begins with the preparation of the quinoline and benzothiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the efficiency and outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce reduced quinoline derivatives .

Scientific Research Applications

(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide is unique due to its combination of quinoline and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C26H29IN2S

Molecular Weight

528.5 g/mol

IUPAC Name

(2Z)-3-hexyl-2-[(E)-3-(1-methylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C26H29N2S.HI/c1-3-4-5-10-19-28-24-15-8-9-16-25(24)29-26(28)17-11-12-21-18-20-27(2)23-14-7-6-13-22(21)23;/h6-9,11-18,20H,3-5,10,19H2,1-2H3;1H/q+1;/p-1

InChI Key

OWSQSKXVQRAHFT-UHFFFAOYSA-M

Isomeric SMILES

CCCCCCN\1C2=CC=CC=C2S/C1=C\C=C\C3=CC=[N+](C4=CC=CC=C34)C.[I-]

Canonical SMILES

CCCCCCN1C2=CC=CC=C2SC1=CC=CC3=CC=[N+](C4=CC=CC=C34)C.[I-]

Origin of Product

United States

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